REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=O.Cl.C(N=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.[NH:36]1[CH2:41][CH2:40][O:39][CH2:38][CH2:37]1>CN(C)C=O.C(N(CC)CC)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([N:36]1[CH2:41][CH2:40][O:39][CH2:38][CH2:37]1)=[O:7] |f:1.2|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
12.56 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
8.86 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7.18 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
A mixture was stirred at room temperature for 23 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in a bath at 80° C. under reduced pressure to a solution volume of approximately 100 ml
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Type
|
ADDITION
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Details
|
Ethyl acetate (400 ml) was added to the residue
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Type
|
WASH
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Details
|
the mixture was washed with 1N HCl aqueous solution (100 ml), water (200 ml), saturated sodium carbonate aqueous solution (50 ml), and water (150 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)N2CCOCC2)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |